molecular formula C20H14BrF2NOS B2971635 N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide CAS No. 321431-69-0

N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide

Cat. No.: B2971635
CAS No.: 321431-69-0
M. Wt: 434.3
InChI Key: XDZMJUWEWCIMGH-UHFFFAOYSA-N
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Description

N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide is a complex organic compound characterized by the presence of bromine, sulfur, and fluorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 4-bromophenyl sulfanyl group is introduced to a benzene ring. This is followed by the formation of the carboxamide group through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl and difluorobenzenecarboxamide derivatives, which share structural similarities but differ in their substituents and functional groups.

Uniqueness

N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide is unique due to the specific combination of bromine, sulfur, and fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF2NOS/c21-14-6-10-16(11-7-14)26-12-13-4-8-15(9-5-13)24-20(25)19-17(22)2-1-3-18(19)23/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZMJUWEWCIMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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